molecular formula C18H13ClF3N3OS3 B12017578 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide

2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B12017578
M. Wt: 476.0 g/mol
InChI Key: UWCOZWLRWRXFRF-UHFFFAOYSA-N
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Description

2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a 1,3,4-thiadiazole ring, which is known for its diverse biological activities

Preparation Methods

The synthesis of 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. The starting materials often include 4-chlorobenzyl chloride, thiourea, and 3-(trifluoromethyl)aniline. The synthetic route can be summarized as follows:

    Formation of 1,3,4-thiadiazole ring: The reaction between 4-chlorobenzyl chloride and thiourea in the presence of a base such as sodium hydroxide leads to the formation of 5-(4-chlorobenzyl)-1,3,4-thiadiazole-2-thiol.

    Attachment of sulfanyl group: The thiadiazole derivative is then reacted with a suitable sulfanylating agent to introduce the sulfanyl group at the 2-position of the thiadiazole ring.

    Acylation: Finally, the compound is acylated with 3-(trifluoromethyl)phenylacetyl chloride to yield the desired product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thiadiazole ring or the sulfanyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 4-chlorobenzyl group can be replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new thiadiazole derivatives with potential biological activities.

    Biology: It has been studied for its antimicrobial properties, showing activity against various bacterial and fungal strains.

    Medicine: The compound exhibits potential anticancer activity, making it a candidate for further investigation in cancer research.

    Industry: It is used in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.

Mechanism of Action

The mechanism of action of 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and proteins, disrupting their normal function. This can lead to the inhibition of DNA replication in bacterial and cancer cells, resulting in antimicrobial and anticancer effects. The compound may also interact with cellular membranes, affecting their integrity and function.

Comparison with Similar Compounds

2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide can be compared with other thiadiazole derivatives, such as:

  • 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide
  • 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3,4-difluorophenyl)acetamide
  • 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide

These compounds share a similar core structure but differ in the substituents attached to the thiadiazole ring or the phenyl group

Properties

Molecular Formula

C18H13ClF3N3OS3

Molecular Weight

476.0 g/mol

IUPAC Name

2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C18H13ClF3N3OS3/c19-13-6-4-11(5-7-13)9-27-16-24-25-17(29-16)28-10-15(26)23-14-3-1-2-12(8-14)18(20,21)22/h1-8H,9-10H2,(H,23,26)

InChI Key

UWCOZWLRWRXFRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl)C(F)(F)F

Origin of Product

United States

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